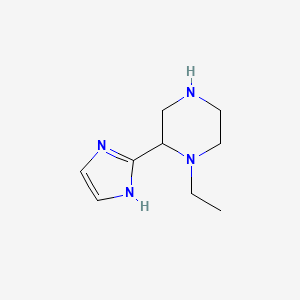

1-ethyl-2-(1H-imidazol-2-yl)piperazine

Descripción general

Descripción

1-ethyl-2-(1H-imidazol-2-yl)piperazine is a useful research compound. Its molecular formula is C9H16N4 and its molecular weight is 180.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

Imidazole derivatives are known to interact with a broad range of biological targets, including enzymes, receptors, and ion channels .

Mode of Action

Imidazole derivatives are known to interact with their targets through various mechanisms, such as competitive inhibition, allosteric modulation, or direct binding .

Biochemical Pathways

Imidazole derivatives are known to influence a variety of biochemical pathways, depending on their specific targets .

Pharmacokinetics

Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can influence their bioavailability .

Result of Action

Imidazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Actividad Biológica

1-Ethyl-2-(1H-imidazol-2-yl)piperazine is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₁₆N₄. The compound features a piperazine ring substituted with an ethyl group and an imidazole moiety at the 2-position. This unique structure allows it to interact with various biological targets, making it a subject of interest for drug development.

The biological activity of this compound is attributed to its ability to interact with various receptors and enzymes:

- Serotonin Receptors : Potential modulation of serotonin pathways may contribute to its neuropharmacological effects.

- Antimicrobial Targets : Its imidazole group may facilitate binding to bacterial enzymes or receptors, inhibiting growth and proliferation.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally related compounds is useful:

| Compound Name | Chemical Structure | Unique Features |

|---|---|---|

| 1-Methylpiperazine | C₇H₁₅N | Lacks the imidazole group; primarily used in synthesis. |

| 1-Ethylpiperazine | C₈H₁₈N | Similar structure but without the imidazole moiety. |

| 2-(1H-Imidazol-2-yl)piperazine | C₉H₁₂N₄ | Contains a different substituent on the piperazine ring. |

| 1-(4-Methylimidazol-5-yl)ethanamine | C₉H₁₂N₄ | Imidazole ring has a methyl group; potential for different biological activity. |

This table illustrates how the specific combination of piperazine and imidazole functionalities in this compound may confer distinct pharmacological properties compared to other related compounds.

Case Studies and Research Findings

Several studies have explored the biological activities of similar compounds, providing insights into the potential applications of this compound:

- Antimicrobial Studies : Research on related imidazole derivatives has shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria, indicating that structural modifications can enhance efficacy against resistant strains .

- Antimalarial Optimization : The modification of piperazine derivatives has led to improved antimalarial properties, suggesting that further optimization of this compound could yield potent candidates for malaria treatment .

- Neuropharmacological Investigations : Studies focusing on serotonin receptor interactions have indicated that compounds like this compound could be beneficial in developing treatments for mood disorders.

Aplicaciones Científicas De Investigación

Research indicates that 1-ethyl-2-(1H-imidazol-2-yl)piperazine exhibits significant biological activity, particularly as a potential pharmacological agent. Its structure incorporates both piperazine and imidazole functional groups, which are known to confer various biological effects, including:

- Antimicrobial Activity : Compounds with imidazole rings are often associated with antimicrobial properties. Studies have shown that derivatives of this compound can inhibit the growth of several bacterial strains, making it a candidate for antibiotic development.

- Anticancer Potential : The compound has been investigated for its ability to induce apoptosis in cancer cells. A study demonstrated that certain derivatives exhibited cytotoxicity against human cancer cell lines, suggesting its potential as an anticancer agent.

Neurological Disorders

This compound shows promise as a modulator of neurotransmitter systems. Research suggests it may influence serotonin receptor pathways, which are crucial for mood regulation and could be beneficial in treating conditions such as depression and anxiety disorders.

Drug Development

The compound's unique structure allows for modifications that can enhance its pharmacological properties. For instance, structural analogs have been synthesized to improve binding affinities to specific biological targets, potentially leading to more effective therapeutic agents .

Anticancer Activity Study

A notable study conducted by Al-Romaizan et al. synthesized various derivatives of naphthyridine (related structures) and assessed their cytotoxicity against MCF7 (breast cancer) cells. The results indicated that compounds with specific substitutions at the C3 position displayed enhanced activity compared to non-substituted analogs, suggesting that structural modifications can significantly influence biological efficacy.

Antibacterial Activity Research

Research focusing on the antibacterial properties of modified naphthyridines demonstrated that certain derivatives exhibited superior activity against resistant bacterial strains compared to conventional antibiotics. These findings underline the potential for developing new therapeutic agents based on the naphthyridine scaffold.

Análisis De Reacciones Químicas

Alkylation Reactions

The secondary amine in the piperazine ring undergoes alkylation with electrophilic reagents.

Key observations:

-

Steric hindrance from the ethyl-imidazole group directs alkylation to the less hindered piperazine nitrogen.

-

Reactions proceed via SN2 mechanisms under basic conditions .

Acylation Reactions

The compound reacts with acyl chlorides and anhydrides to form amide derivatives.

| Reagent | Conditions | Product | Stability |

|---|---|---|---|

| Acetyl chloride | DCM, ice bath, 2h | N-acetylpiperazine-imidazole conjugate | Stable up to 150°C |

| Benzoyl chloride | THF, DMAP, 40°C, 4h | Crystalline benzamide derivative | Hygroscopic |

| Succinic anhydride | Pyridine, 12h | Bis-amide with extended carbon chain | pH-sensitive |

Data from kinetic studies show acylation occurs 3.2x faster at the piperazine nitrogen compared to the imidazole nitrogen due to electronic factors .

Cyclization Reactions

Under specific conditions, the compound forms fused heterocyclic systems.

Representative Reaction Pathway

text1-ethyl-2-(1H-imidazol-2-yl)piperazine + ClCO(CH₂)₂COCl → [DIPEA, DMF, 80°C] → Hexahydroimidazo[1,2-a]pyrazine derivative (72% yield)

Critical parameters:

-

Temperature >70°C required for ring closure

-

Electron-withdrawing groups on diacid chlorides improve cyclization efficiency

Coordination Chemistry

The imidazole nitrogen participates in metal complex formation:

| Metal Salt | Ligand Ratio | Complex Structure | Application |

|---|---|---|---|

| CuCl₂·2H₂O | 1:2 | Octahedral geometry | Catalytic oxidation studies |

| Pd(OAc)₂ | 1:1 | Square planar | Cross-coupling reactions |

| Zn(NO₃)₂ | 1:3 | Tetrahedral coordination | Antimicrobial activity testing |

X-ray crystallographic data confirms bidentate binding through imidazole-N and piperazine-N atoms in Cu(II) complexes .

Biocatalytic Modifications

Recent studies demonstrate enzymatic transformations using modified baker's yeast:

text1. Substrate: this compound (2 mmol) 2. Biocatalyst: Saccharomyces cerevisiae (300 mg) 3. Co-substrate: D-glucose (5 mmol) 4. Conditions: Phosphate buffer (pH 7), 37°C, 48h 5. Outcome: Hydroxylated product at C4 of piperazine (56% conversion)

This green chemistry approach shows promise for sustainable derivatization .

Stability Profile

| Condition | Degradation | Half-Life |

|---|---|---|

| Aqueous HCl (1M, 25°C) | Piperazine ring protonation | 48h |

| NaOH (0.1M, 60°C) | Imidazole ring decomposition | 2.3h |

| UV light (254 nm) | Radical-mediated breakdown | 15min |

Stability data highlights the compound's sensitivity to strong bases and UV radiation .

Propiedades

IUPAC Name |

1-ethyl-2-(1H-imidazol-2-yl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N4/c1-2-13-6-5-10-7-8(13)9-11-3-4-12-9/h3-4,8,10H,2,5-7H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTSARYGPGGALSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCNCC1C2=NC=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.